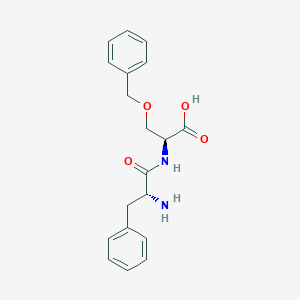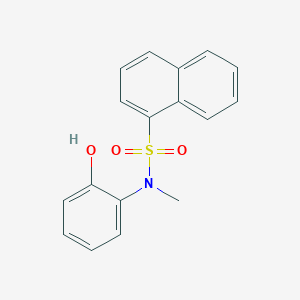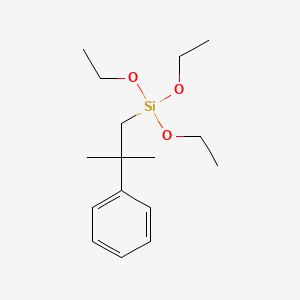
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-2-methoxypyridin-3-amine: Another pyridine derivative with a tert-butyl group, used in organic synthesis and medicinal chemistry.
Di-tert-butyl N,N-diethylphosphoramidite: A compound with similar tert-butyl groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
922527-11-5 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-tert-butyl-3-(2-oxopropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)8-10-6-5-7-14-11(10)12(17)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |
Clave InChI |
WKMYKZNBNHDKOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
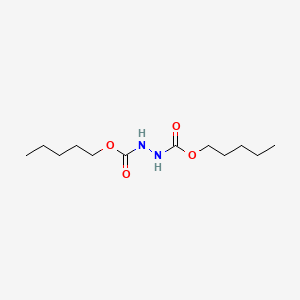

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
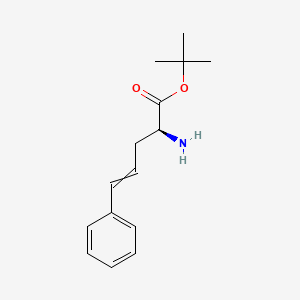
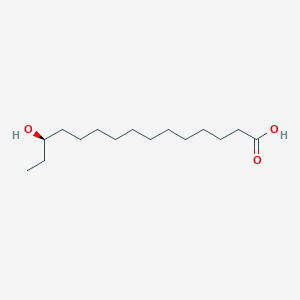

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)


